(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, sulfonamide group, and phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The methoxycarbonyl groups are introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.
Coupling with Phenylpropanoic Acid: The final step involves coupling the thiophene derivative with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes through the sulfonamide group, which mimics the structure of natural substrates. The phenylpropanoic acid moiety can interact with hydrophobic pockets in the enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid: is similar to other sulfonamide-containing compounds such as sulfanilamide and sulfamethoxazole.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-3-carboxylic acid share structural similarities.
Uniqueness
- The combination of a thiophene ring, sulfonamide group, and phenylpropanoic acid moiety in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable compound for research and development.
Biological Activity
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene moiety and sulfonamide functionality, suggests diverse biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₀₈S₂
- Molecular Weight : 365.39 g/mol
- CAS Number : 1212367-90-2
The compound features a thiophene ring substituted with methoxycarbonyl groups and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria, thereby exhibiting antimicrobial properties .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, although specific studies are still required to confirm this activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to Good | |
Escherichia coli | Moderate | |
Bacillus subtilis | Good | |
Klebsiella pneumoniae | Moderate |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Case Studies
- In Vitro Studies : A study conducted by researchers explored the antibacterial activity of various derivatives of thiophene-based compounds, including this compound. The results demonstrated significant inhibition zones against tested bacterial strains, indicating promising antimicrobial properties .
- Chemical Synthesis and Biological Evaluation : Another research article focused on synthesizing related compounds and evaluating their biological activities. The study highlighted that modifications in the thiophene ring could enhance efficacy against specific pathogens .
Properties
Molecular Formula |
C18H19NO8S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO8S2/c1-10-13(16(22)26-2)18(28-14(10)17(23)27-3)29(24,25)19-12(15(20)21)9-11-7-5-4-6-8-11/h4-8,12,19H,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
YZFPWJFROOBFDO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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